4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]-2-methoxyphenol
Description
4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]-2-methoxyphenol is a complex organic compound featuring a phenol group substituted with a methoxy group and a pyridine-based structure
Properties
CAS No. |
1428735-82-3 |
|---|---|
Molecular Formula |
C22H17N3O2 |
Molecular Weight |
355.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]-2-methoxyphenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The initial step involves the formation of the pyridine core through a condensation reaction between appropriate pyridine derivatives.
Substitution Reactions: The next step involves the introduction of the methoxy group and the phenol group through substitution reactions. This can be achieved using reagents such as methanol and phenol under specific conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted phenol derivatives.
Scientific Research Applications
4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]-2-methoxyphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(pyridin-2-yl)pyridine: A similar compound with a pyridine core but lacking the methoxy and phenol groups.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Another related compound with a benzonitrile group instead of the methoxyphenol group.
Uniqueness
4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of significant interest in scientific research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
